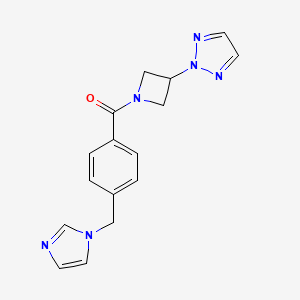

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone

Beschreibung

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone features a unique hybrid structure combining an imidazole ring, a phenyl group, an azetidine (four-membered saturated ring), and a triazole moiety. Key structural attributes include:

- Imidazole: A five-membered aromatic heterocycle with two nitrogen atoms, known for hydrogen bonding and metal coordination .

- Azetidine: A strained four-membered saturated ring, which may enhance reactivity or conformational rigidity compared to larger rings .

- Triazole: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking and metabolic stability .

- Phenyl-methanone linker: Provides structural rigidity and influences electronic properties .

Eigenschaften

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(21-10-15(11-21)22-18-5-6-19-22)14-3-1-13(2-4-14)9-20-8-7-17-12-20/h1-8,12,15H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHAZAYRZMQTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone , often referred to as a hybrid molecule due to its structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features two significant moieties: an imidazole ring and a triazole ring, both known for their biological implications. The presence of these heterocycles often correlates with various pharmacological activities, making this compound a subject of interest in drug discovery.

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The specific compound has demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

2. Anticancer Properties

The hybrid structure of this compound suggests potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and activation of caspases . A notable study found that similar compounds could inhibit tumor growth in xenograft models .

3. Anti-inflammatory Effects

Compounds with imidazole and triazole functionalities have been reported to exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This property may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may act on various receptors involved in inflammation and cancer progression.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers synthesized several derivatives based on the core structure of the compound. They tested these derivatives against clinical isolates of E. coli and found that one derivative exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics . This highlights the potential for developing new antimicrobial agents from this chemical scaffold.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound induced significant apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation characteristic of apoptosis . Moreover, in vivo studies demonstrated reduced tumor size in treated mice compared to controls.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

| Compound Class/Structure | Key Features | Reference |

|---|---|---|

| 3,5-Di(imidazolyl)-1H-1,2,4-triazole derivatives | Dual imidazole rings linked to a central triazole; evaluated for antimicrobial activity. | |

| 2-(3-Fluoro-phenyl)-1H-benzimidazole-triazole derivatives | Benzimidazole core with triazole substituents; synthesized via alkylation. | |

| 4-[3’-(Imidazolyl)phenyl]-benzodiazepin derivatives | Imidazole attached to a seven-membered benzodiazepine ring; studied for pharmacological activity. | |

| (4-Aminophenyl)(imidazolyl)methanone | Simplified imidazole-phenyl-methanone structure without azetidine or triazole. |

Key Structural Differences :

- Substituent Arrangement : The triazole is attached to azetidine rather than directly to imidazole or phenyl groups, which may influence solubility and target selectivity.

Physical and Spectroscopic Properties

- Melting Point : Azetidine-containing compounds (e.g., Ev 8) exhibit higher melting points (~200°C) due to rigidity, compared to triazole derivatives (Ev 2,4: ~150–180°C) .

- Solubility : The azetidine’s polarity may increase aqueous solubility relative to purely aromatic analogues (Ev 11) .

- Spectroscopy : IR and NMR data for the target compound would likely show imidazole C-H stretches (~3100 cm⁻¹) and azetidine ring protons (δ 3.5–4.5 ppm in ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.